Stereochemistry of ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride
Stereochemistry of ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride
Title: Stereochemical Architecture and Synthetic Methodologies of ((2S,3S)-2-Methylmorpholin-3-yl)methanol Hydrochloride: A Comprehensive Guide
Abstract The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Among these, ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride (CAS: 1881275-87-1) has emerged as a highly versatile, stereochemically dense chiral building block. It is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors used in oncology and tissue remodeling therapies[1]. This whitepaper provides an in-depth technical analysis of its stereochemical properties, a self-validating synthetic protocol, and the analytical frameworks required to ensure high enantiomeric and diastereomeric fidelity.
Stereochemical Architecture & Conformational Dynamics
The morpholine ring is a non-planar, six-membered heterocycle that adopts a chair conformation to minimize torsional strain and steric hindrance. The introduction of contiguous stereocenters at C2 and C3 creates a complex conformational landscape.
Cahn-Ingold-Prelog (CIP) Priority Nuances
Assigning the (2S,3S) absolute configuration requires strict adherence to CIP priority rules, which contain a common pitfall at the C3 position:
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At C2 (2S): The priorities are O1 > C3 > CH 3 > H. With the lowest priority group (H) pointing away, the sequence O1 → C3 → CH 3 traces a counterclockwise path.
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At C3 (3S): The priorities are N4 > C2 > CH 2 OH > H.
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Causality of Priority: Many chemists mistakenly assign the hydroxymethyl group (-CH 2 OH) a higher priority than C2. However, C2 is bonded to (O, C, H), whereas the hydroxymethyl carbon is bonded to (O, H, H). Because Carbon has a higher atomic number than Hydrogen, C2 takes priority over the hydroxymethyl group .
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Caption: CIP Priority assignment logic for the C3 stereocenter of the morpholine ring.
Rationale for the Hydrochloride Salt
The free base of ((2S,3S)-2-Methylmorpholin-3-yl)methanol is prone to N-oxidation and can act as an ambient nucleophile, leading to unwanted dimerization or degradation over time. Converting it to the hydrochloride salt locks the secondary amine (N4) in a protonated, non-nucleophilic state. This ensures long-term shelf stability, prevents epimerization at the C3 position, and standardizes its solubility profile in polar protic solvents for downstream coupling reactions[2].
Rational Synthetic Design: A Self-Validating Protocol
To achieve >99% enantiomeric excess (ee) and strict diastereocontrol, a de novo asymmetric synthesis from a chiral pool precursor is preferred over racemic resolution. The following protocol utilizes (2S,3S)-2-aminobutane-1,3-diol as the stereochemical anchor.
Step-by-Step Methodology
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Primary Hydroxyl Protection:
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Procedure: Dissolve (2S,3S)-2-aminobutane-1,3-diol in anhydrous DMF. Add 1.1 eq of TBDMS-Cl and 2.0 eq of imidazole at 0 °C. Stir for 4 hours.
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Causality: The primary alcohol is sterically less hindered and more nucleophilic than the secondary alcohol. Protecting it ensures that the subsequent cyclization exclusively involves the secondary hydroxyl, dictating the regiochemistry of the morpholine ring.
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N-Acylation:
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Procedure: To the protected intermediate in DCM, add 1.2 eq of Et 3 N followed by dropwise addition of 1.05 eq of chloroacetyl chloride at -78 °C.
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Causality: Operating at cryogenic temperatures prevents unwanted O-acylation of the secondary hydroxyl group, ensuring strict N-selectivity.
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Intramolecular Cyclization:
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Procedure: Dissolve the N-chloroacetyl intermediate in anhydrous THF. Slowly add 1.5 eq of NaH (60% dispersion in mineral oil) at 0 °C. Heat to 50 °C for 6 hours.
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Causality: The strong base deprotonates the secondary hydroxyl, which undergoes an intramolecular S N 2 displacement of the primary chloride. This forms a morpholin-5-one intermediate while perfectly retaining the (2S,3S) stereocenters.
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Amide Reduction:
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Procedure: Treat the morpholin-5-one with 3.0 eq of Borane-THF (BH 3 ·THF) complex at reflux for 12 hours. Quench carefully with MeOH.
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Causality: BH 3 is chosen over LiAlH 4 because it is highly chemoselective for amides and will not cleave the TBDMS ether prematurely or cause base-catalyzed epimerization.
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Global Deprotection & Salt Formation:
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Procedure: Dissolve the reduced product in 4M HCl in dioxane. Stir at room temperature for 2 hours. Evaporate the solvent and recrystallize from EtOH/Et 2 O.
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Causality: The anhydrous HCl simultaneously cleaves the TBDMS protecting group and protonates the morpholine nitrogen, yielding the final API-grade hydrochloride salt in a single, elegant step.
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Caption: Five-step stereoretentive synthetic workflow for ((2S,3S)-2-Methylmorpholin-3-yl)methanol HCl.
Analytical Validation & Quality Control
To guarantee the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of the synthesized batch, the compound must undergo a rigorous, multi-modal analytical validation matrix. The table below summarizes the quantitative data parameters required for batch release.
| Analytical Technique | Target Parameter | Expected Observation / Acceptance Criteria |
| 1 H NMR (D 2 O, 400 MHz) | Diastereomeric Purity | Distinct 3J coupling constants for H2-H3. The dihedral angle dictates J -values via the Karplus equation; absence of minor diastereomer peaks confirms >98% de. |
| 13 C NMR (D 2 O, 100 MHz) | Structural Integrity | 6 distinct carbon signals. C2 and C3 chemical shifts are highly sensitive to their relative stereochemistry. |
| Chiral HPLC | Enantiomeric Excess (ee) | >99% ee. Analyzed on a Daicel Chiralpak AD-H column using a Hexane/Isopropanol isocratic gradient. |
| X-Ray Crystallography | Absolute Configuration | Anomalous dispersion (Flack parameter ≈ 0) definitively confirms the absolute (2S,3S) spatial arrangement. |
| Karl Fischer Titration | Moisture Content | < 0.5% w/w. (The HCl salt is hygroscopic; strict moisture control is required for accurate stoichiometric coupling). |
Pharmaceutical Applications
The unique spatial geometry of ((2S,3S)-2-Methylmorpholin-3-yl)methanol makes it an invaluable vector in structure-based drug design. By incorporating this morpholine derivative into larger scaffolds, medicinal chemists can precisely control the trajectory of hydrogen-bond donors (via the -CH 2 OH group) and tune the lipophilicity and metabolic stability of the molecule (via the C2 methyl group).
Notably, this specific stereoisomer is utilized as a critical intermediate in the synthesis of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides. These complex molecules function as potent inhibitors of Prolyl endopeptidase fibroblast activation protein (FAP) , a transmembrane serine protease heavily implicated in tissue remodeling, healing, and the tumor microenvironment of various cancers[3],[1].
References
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US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents. (Details the application of 2-methylmorpholin-3-yl)methanol in the synthesis of FAP inhibitors).[1] URL:[Link]
